molecular formula C11H9ClF3N5O B5724007 N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5724007
M. Wt: 319.67 g/mol
InChI Key: RPMWHIXXWOUVEN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a trisubstituted 1,3,5-triazine derivative characterized by a trifluoromethyl (-CF₃) group at position 6, a 5-chloro-2-methoxyphenyl substituent at position 2, and an amine group at position 3. The compound has been synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions, as evidenced by its preparation from precursor intermediates such as N-[2-(5-chloro-2-methoxyphenyl)ethyl]-1-[(diaminomethylidene)amino]methanimidamide hydrochloride . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro-methoxyphenyl moiety may influence receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

2-N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N5O/c1-21-7-3-2-5(12)4-6(7)17-10-19-8(11(13,14)15)18-9(16)20-10/h2-4H,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWHIXXWOUVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 5-chloro-2-methoxyaniline with 6-(trifluoromethyl)-1,3,5-triazine-2,4-dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Common solvents used in the industrial production include dimethylformamide and dichloromethane.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. Studies have shown that triazine derivatives can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. For instance, triazine-based compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents .

1.2 Antimicrobial Properties
Triazine derivatives have also been evaluated for their antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes. Preliminary studies suggest that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Agricultural Science

2.1 Herbicide Development
this compound has potential applications as a herbicide due to its structural similarity to known herbicides that target specific enzymatic pathways in plants. Research into its efficacy against various weed species has shown promise, indicating that it could serve as a selective herbicide with minimal impact on non-target plants .

2.2 Pesticide Formulations
The compound's unique chemical characteristics make it a candidate for inclusion in pesticide formulations aimed at enhancing crop protection. Its ability to disrupt biological processes in pests can lead to effective pest management strategies while reducing reliance on traditional chemical pesticides .

Materials Science

3.1 Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance. The incorporation of triazine units into polymer backbones can lead to materials suitable for high-performance applications such as coatings and composites .

3.2 Photovoltaic Applications
The compound's electronic properties suggest potential applications in organic photovoltaic devices. By modifying the electronic structure through functionalization, researchers aim to improve the efficiency of light absorption and charge transport in solar cells .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant cytotoxic effects on cancer cells
Antimicrobial Properties Effective against multiple bacterial strains
Herbicide Development Selective efficacy against specific weed species
Pesticide Formulations Enhanced pest management strategies
Polymer Chemistry Improved thermal stability in polymer matrices
Photovoltaic Applications Potential for increased efficiency in solar cells

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the 1,3,5-triazine-2,4-diamine family, which shares a common triazine core but varies in substituent groups. Key structural analogs include:

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Key Functional Groups
Target Compound N-(5-chloro-2-methoxyphenyl), NH₂, CF₃ C₁₂H₁₀ClF₃N₅O CF₃, Cl, OCH₃
Atrazine () N-Ethyl, N-Isopropyl, Cl C₈H₁₄ClN₅ Cl, alkylamines
Irgarol® 1051 () N-tert-Butyl, N-Cyclopropyl, SCH₃ C₁₁H₁₉N₅S SCH₃, bulky alkyl groups
Prometon () N,N'-Diisopropyl, OCH₃ C₁₀H₁₉N₅O OCH₃, alkylamines
N2-(p-tolyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine () N-(p-tolyl), NH₂, CF₃ C₁₁H₁₀F₃N₅ CF₃, methylphenyl

Key Observations :

  • The 5-chloro-2-methoxyphenyl group introduces both halogenated and methoxy functionalities, contrasting with simpler alkyl or aryl substituents in Prometon or p-tolyl derivatives .
Physicochemical Properties
  • Solubility : The methoxy group in the target compound may enhance aqueous solubility relative to purely alkyl-substituted triazines like Prometon .
  • Stability : Fluorine’s electronegativity stabilizes the triazine core against hydrolysis, a critical advantage over sulfur-containing derivatives like Irgarol® 1051 .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of the Compound

This compound is characterized by a complex structure that allows for various interactions at the molecular level. Its synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with 6-(trifluoromethyl)-1,3,5-triazine-2,4-dichloride under basic conditions.

Antimicrobial Properties

Research indicates that triazine derivatives exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its potential as an antimicrobial agent against various pathogens. A study highlighted that substituted triazines can inhibit bacterial growth effectively .

Anticancer Activity

The compound's anticancer properties have also been a focus of research. Triazine derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and DNA interaction. The specific activity of this compound against different cancer cell lines is currently being investigated .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways within cells. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
  • DNA Interaction : Some studies suggest that triazine derivatives can bind to DNA and interfere with replication and transcription processes .

Study on Antimicrobial Activity

A recent study demonstrated that the compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria .

Study on Anticancer Activity

In vitro studies revealed that this compound showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. These results suggest its potential as a chemotherapeutic agent .

Comparative Analysis of Biological Activities

Activity Effectiveness Reference
AntimicrobialMIC = 32 µg/mL
Anticancer (MCF-7)IC50 = 15 µM
Enzyme InhibitionModerate

Q & A

What are the key synthetic strategies for preparing N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine?

Level : Basic
Answer :
The synthesis typically involves sequential nucleophilic substitution reactions on a triazine core (e.g., cyanuric chloride) with amines and aromatic substituents. For example:

Triazine Core Activation : React cyanuric chloride with 5-chloro-2-methoxyaniline under controlled conditions (0–5°C, polar aprotic solvent like THF) to substitute one chlorine atom.

Trifluoromethyl Group Introduction : Introduce the trifluoromethyl group via a coupling agent (e.g., CuI catalysis) or direct substitution under reflux in DMF.

Diamine Formation : React the intermediate with a secondary amine to form the 2,4-diamine structure.
Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

How can researchers characterize the purity and structural integrity of this compound?

Level : Basic
Answer :
Key analytical methods include:

  • NMR Spectroscopy : Confirm substituent positions via characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 5-chloro-2-methoxyphenyl group at δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 381.06 for C₁₂H₁₀ClF₃N₅O).
  • Elemental Analysis : Validate C, H, N, and Cl content (e.g., C: 45.2%, H: 2.6%, N: 22.0%) .

What are the primary biological or pharmacological activities reported for this compound?

Level : Basic
Answer :
While direct data on this compound is limited, structurally related triazines exhibit:

  • Herbicidal Activity : Inhibition of acetolactate synthase (ALS) in plants, similar to triaziflam derivatives .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .
  • Kinase Inhibition : Binding to ATP pockets in kinases (e.g., EGFR) due to the triazine core’s planar structure .

How do substituents (e.g., trifluoromethyl, methoxyphenyl) influence reactivity and bioactivity?

Level : Advanced
Answer :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability. It also induces steric hindrance, affecting binding to hydrophobic enzyme pockets .
  • 5-Chloro-2-Methoxyphenyl : The electron-withdrawing Cl and electron-donating OMe groups modulate aromatic ring electron density, impacting π-π stacking and hydrogen bonding with targets (e.g., DNA topoisomerases) .
    Methodological Tip : Use Hammett constants (σ) to predict substituent effects on reaction rates and QSAR models for bioactivity optimization .

How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values)?

Level : Advanced
Answer :
Contradictions may arise from:

  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or temperature. Standardize protocols using controls like tamoxifen (for cytotoxicity) .
  • Compound Degradation : Test stability via HPLC over 24–72 hours. Use stabilizers (e.g., ascorbic acid) if oxidative degradation is observed .
  • Target Polymorphism : Screen for genetic variants in enzyme targets (e.g., ALS isoforms in herbicide-resistant weeds) .

What computational methods are suitable for studying this compound’s interactions with biological targets?

Level : Advanced
Answer :

  • Molecular Docking (AutoDock Vina) : Model interactions with ALS or kinases using PDB structures (e.g., 6DV, 6DX) .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with active-site residues (e.g., Arg⁵⁰⁰ in ALS) .
  • DFT Calculations (Gaussian) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

How can researchers optimize reaction yields when synthesizing analogs with bulky substituents?

Level : Advanced
Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yields by 15–20% .
  • Catalyst Screening : Test Pd/Cu bimetallic systems for coupling reactions involving trifluoromethyl groups .
  • Solvent Optimization : Use DMF:DMSO (4:1) to enhance solubility of aromatic intermediates .

What are the stability challenges for this compound under storage conditions?

Level : Advanced
Answer :

  • Hydrolytic Degradation : The triazine core is prone to hydrolysis in aqueous media. Store at –20°C in anhydrous DMSO or under argon .
  • Photoinstability : The chloro-methoxyphenyl group may undergo photolytic dechlorination. Use amber vials and minimize UV exposure .

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